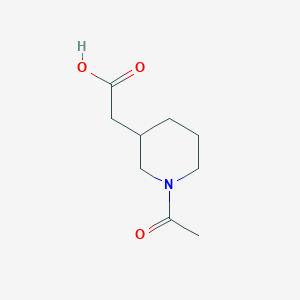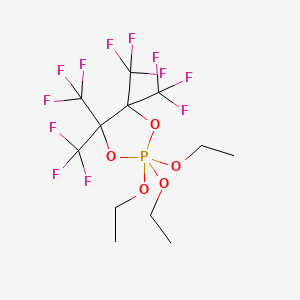
4-Methoxy-N-((4-(trifluoromethyl)phenyl)methyl)-butanamide
Descripción general
Descripción
- Influye significativamente en la transmisión del glutamato en el hipocampo.
- Notablemente, GET-73 exhibe propiedades anti-alcohol y ansiolíticas .
GET-73: (Análogo del ácido gamma-hidroxibutírico) es un neurotransmisor natural que comparte similitudes estructurales con el ácido gamma-hidroxibutírico (GHB).
Mecanismo De Acción
Blancos: GET-73 probablemente interactúa con el receptor metabotrópico del glutamato 5 (mGluR5) como un modulador alostérico negativo.
Vías: Se necesitan más estudios para dilucidar las vías moleculares precisas involucradas.
Análisis Bioquímico
Biochemical Properties
It has been found to interact with human acetylcholinesterase and butyrylcholinesterase . These interactions could potentially influence various biochemical reactions within the body.
Cellular Effects
Preliminary studies suggest that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 4-Methoxy-N-((4-(trifluoromethyl)phenyl)methyl)-butanamide is complex and involves several binding interactions with biomolecules. It may exert its effects at the molecular level through enzyme inhibition or activation, and changes in gene expression .
Métodos De Preparación
Rutas Sintéticas: Las rutas sintéticas para GET-73 no están ampliamente documentadas, pero se puede preparar mediante síntesis química.
Condiciones de Reacción: Las condiciones de reacción específicas pueden variar, pero GET-73 probablemente involucra la modificación de GHB o compuestos relacionados.
Producción Industrial: Desafortunadamente, la información sobre los métodos de producción industrial a gran escala es escasa.
Análisis De Reacciones Químicas
Reactividad: GET-73 puede experimentar varias reacciones, incluyendo oxidación, reducción y sustitución.
Reactivos y Condiciones Comunes:
Productos Principales: Los productos principales formados durante estas reacciones dependerían de la vía sintética específica.
Aplicaciones Científicas De Investigación
Química: El papel de GET-73 en la modulación de la neurotransmisión lo hace relevante para la investigación en neuroquímica.
Biología: Se podría investigar su impacto en las vías de señalización neuronal.
Medicina: Sus propiedades anti-alcohol y ansiolíticas podrían tener implicaciones terapéuticas.
Industria: Aunque no está ampliamente explorado, GET-73 podría inspirar el desarrollo de nuevos fármacos.
Comparación Con Compuestos Similares
Unicidad: Las propiedades distintivas de GET-73 lo diferencian de otros análogos de GHB.
Compuestos Similares: Si bien GET-73 destaca, existen otros derivados de GHB, como el propio GHB y compuestos relacionados.
Propiedades
IUPAC Name |
4-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO2/c1-19-8-2-3-12(18)17-9-10-4-6-11(7-5-10)13(14,15)16/h4-7H,2-3,8-9H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZOWJNFLXSDSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCC(=O)NCC1=CC=C(C=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202402-01-5 | |
| Record name | GET-73 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202402015 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GET-73 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12928 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-[4-(trifluorometil)-benzil]-4-metossibutirramide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GET-73 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U5CLZ223FH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




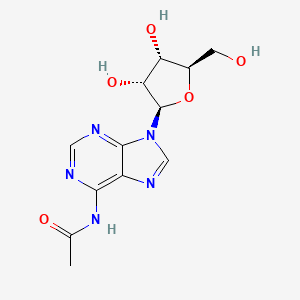
![1-[4-(trifluoromethyl)phenyl]imidazolidin-2-one](/img/structure/B3031142.png)
![2-[(4-Methoxyphenyl)ethynyl]pyridine](/img/structure/B3031145.png)
![5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane](/img/structure/B3031147.png)
![tert-Butyl ((3-formylbicyclo[1.1.1]pentan-1-yl)methyl)carbamate](/img/structure/B3031148.png)
![tert-Butyl ((3-(aminomethyl)bicyclo[1.1.1]pentan-1-yl)methyl)carbamate](/img/structure/B3031149.png)

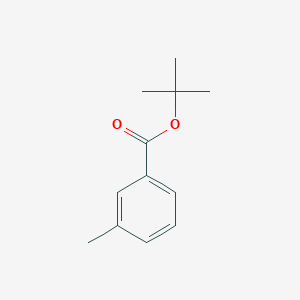
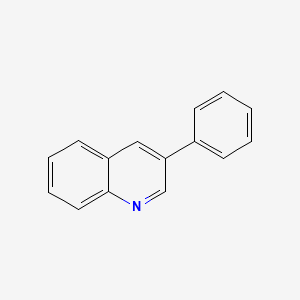
![N'-[(1E)-(dimethylamino)methylidene]pyridine-4-carbohydrazide](/img/structure/B3031155.png)
